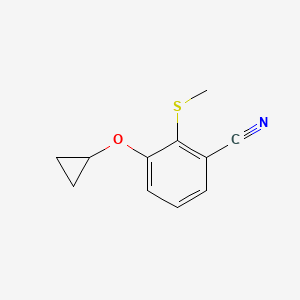
3-Cyclopropoxy-2-(methylthio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE is a chemical compound with the molecular formula C11H11NOS. It is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a benzonitrile core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE typically involves the following steps:
Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core, which can be achieved through various nitrile synthesis methods.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the benzonitrile core.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-benzonitrile: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
2-Cyclopropoxy-3-(methylsulfanyl)benzonitrile: Similar structure but with different positioning of the functional groups, leading to different reactivity and applications.
Uniqueness
3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE is unique due to the combination of the cyclopropoxy and methylsulfanyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H11NOS/c1-14-11-8(7-12)3-2-4-10(11)13-9-5-6-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
MDKNNSUKVRQZCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















